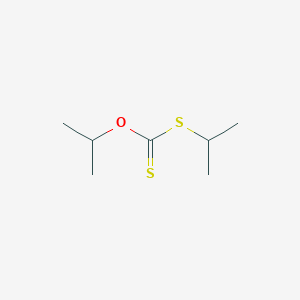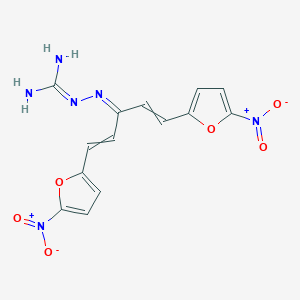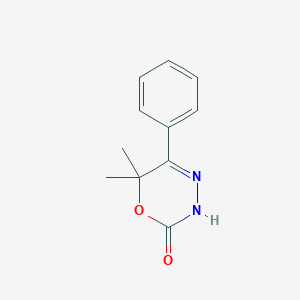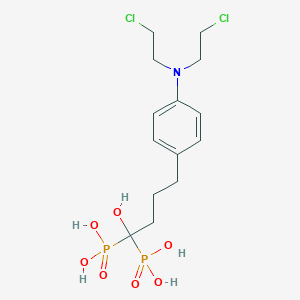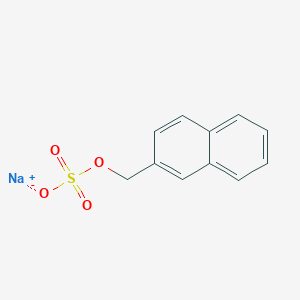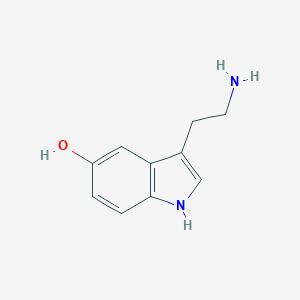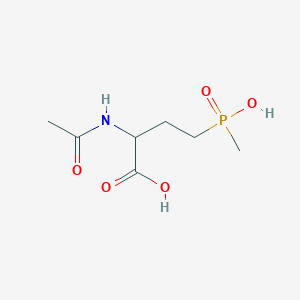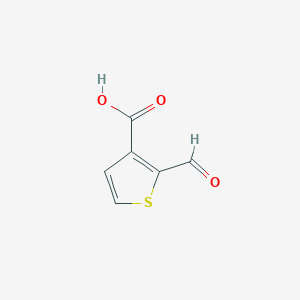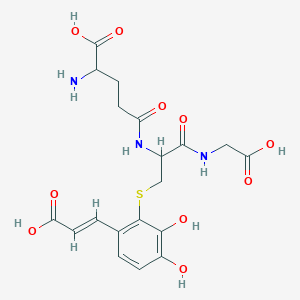
2-S-Glutathionylcaffeic acid
概要
説明
2-S-Glutathionylcaffeic acid is a phenolic compound that is formed through the conjugation of glutathione and caffeic acid. This compound is known for its presence in grape must during processing and aged red wines. It plays a significant role in limiting the browning of musts, especially in white wine production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-S-Glutathionylcaffeic acid involves the enzymatic reaction of caffeic acid with glutathione. This reaction is catalyzed by polyphenol oxidase, which facilitates the conjugation process. The reaction typically occurs under mild conditions, with the presence of oxygen being a crucial factor .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the enzymatic treatment of grape must. The process involves the addition of polyphenol oxidase to the must, which catalyzes the formation of the compound. This method is widely used in the wine industry to control the browning of musts and improve the quality of the final product .
化学反応の分析
Types of Reactions
2-S-Glutathionylcaffeic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly susceptible to oxidation, which can lead to the formation of different oxidation products .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions, with the pH and temperature being carefully controlled to ensure optimal results .
Major Products Formed
The major products formed from the reactions of this compound include various oxidation products, such as quinones and other phenolic derivatives. These products are often studied for their potential biological activities and applications .
科学的研究の応用
2-S-Glutathionylcaffeic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the notable applications are:
Inhibition of Rat Glutathione S-Transferases:
Substrate for Mitochondrial ABCB7 Transport: The glutathione-coordinated [2Fe-2S] cluster, related to this compound, is a substrate for mitochondrial ABCB7 transport, useful for studying metal translocation proteins.
Indicator of Tissue Oxidative Status: Glutathione plays a crucial role in protecting against toxicity and disease, and its impairment can indicate tissue oxidative status in humans.
Detoxification of Carcinogens: Cellular glutathione can detoxify 2-nitrosofluorene and N-hydroxy-2-aminofluorene, reducing their carcinogenic effects.
Cancer Drug Resistance: Inhibitors of glutathione S-transferases can be used with alkylating agents to circumvent cancer drug resistance.
Chloroplastic Fe–S Cluster Assembly: Chloroplast CGFS glutaredoxins, associated with glutathione, can function as scaffold proteins for the assembly and delivery of [2Fe–2S] clusters, potentially regulating chloroplastic Fe–S cluster assembly machinery.
作用機序
2-S-Glutathionylcaffeic acid exerts its effects through various molecular targets and pathways. The compound participates in the detoxification process by conjugating with lipophilic toxins, making them more soluble for excretion. It also acts as a cofactor for enzymes such as glutathione peroxidase, which reduces peroxides and protects cells from oxidative damage . Additionally, the compound plays a role in leukotriene synthesis and the hepatic biotransformation process .
類似化合物との比較
2-S-Glutathionylcaffeic acid is similar to other phenolic compounds, such as 2-S-Glutathionyl caftaric acid and trans-caffeoyltartrate derivatives. it is unique in its specific formation through the conjugation of glutathione and caffeic acid, and its role in limiting the browning of grape musts . Other related molecules include GRP o-quinone and 2,5-di-S-glutathionyl cafteoyl tartrate .
Conclusion
This compound is a significant phenolic compound with diverse applications in scientific research and industry. Its unique properties and reactions make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
特性
IUPAC Name |
2-amino-5-[[3-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O10S/c20-10(19(31)32)3-5-13(24)22-11(18(30)21-7-15(27)28)8-33-17-9(2-6-14(25)26)1-4-12(23)16(17)29/h1-2,4,6,10-11,23,29H,3,5,7-8,20H2,(H,21,30)(H,22,24)(H,25,26)(H,27,28)(H,31,32)/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYQAUGSZQOWCA-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100045-68-9 | |
| Record name | 2-S-Glutathionylcaffeic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100045689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


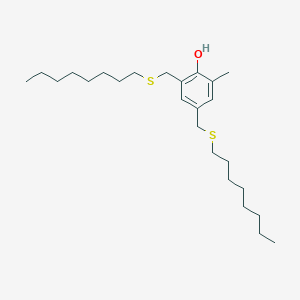

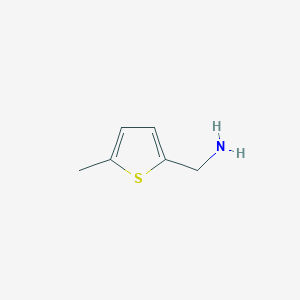
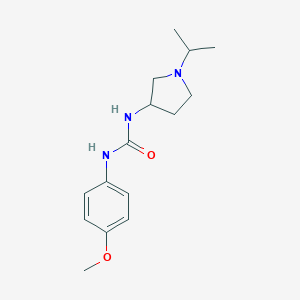
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)
